molecular formula C13H10O3 B1217955 2-Phenoxybenzoic acid CAS No. 2243-42-7

2-Phenoxybenzoic acid

Cat. No.: B1217955
CAS No.: 2243-42-7
M. Wt: 214.22 g/mol
InChI Key: PKRSYEPBQPFNRB-UHFFFAOYSA-N
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Description

2-Phenoxybenzoic acid (C₁₃H₁₀O₃, molecular weight 214.22) is a benzoic acid derivative featuring a phenoxy group at the ortho position. It serves as a conformational isostere of anthranilic acid, sharing similar hydrogen-bonding motifs but with enhanced flexibility due to the ether linkage . This structural feature enables diverse solid-state behaviors, including polymorphism, and underpins its applications in medicinal chemistry and organic synthesis. Notably, this compound is a precursor for anti-inflammatory agents, anticonvulsants, and photoredox catalysts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybenzoic acid
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InChI

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKRSYEPBQPFNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID8062286
Record name Benzoic acid, 2-phenoxy-
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Molecular Weight

214.22 g/mol
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CAS No.

2243-42-7, 36349-67-4
Record name 2-Phenoxybenzoic acid
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Record name 2-Phenoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzoic acid can be synthesized using the Ullmann condensation reaction. This involves the reaction of 2-chlorobenzoic acid with phenol in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in a solvent like amyl alcohol. Microwave-assisted synthesis has also been reported, which offers high yields and shorter reaction times .

Industrial Production Methods

In industrial settings, the Ullmann condensation method is commonly employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation in industrial processes is also being explored to further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Ullmann Condensation

  • Substituted 2-phenoxybenzoic acids can be synthesized via Ullmann condensation of 2-chlorobenzoic acid with phenol derivatives . This reaction typically requires a copper catalyst and a base.

  • Microwave irradiation can enhance the Ullmann condensation, leading to higher yields and shorter reaction times .

Table 1: Results of the Synthesis of Substituted 2-Phenoxybenzoic Acid Under Microwave Irradiation

R1,R2Temperature (°C)Time (min)Yield (%)Melting point (°C)
R1 = R2 = H120383110-12

Reactions with Hydrazides

  • This compound can react with hydrazides to form hydrazones. These reactions are typically acid-catalyzed .

  • These hydrazides have shown analgesic activities .

    2 Phenoxybenzoic acid+H2NNHCORHCl2 Phenoxybenzoic acid hydrazide+H2O\text{2 Phenoxybenzoic acid}+H_2NNHCOR\xrightarrow{HCl}\text{2 Phenoxybenzoic acid hydrazide}+H_2O

Esterification

  • The carboxylic acid group of this compound can be esterified using an alcohol and an acid catalyst .

    2 Phenoxybenzoic acid+ROHH+2 Phenoxybenzoic acid ester+H2O\text{2 Phenoxybenzoic acid}+ROH\xrightarrow{H^+}\text{2 Phenoxybenzoic acid ester}+H_2O

Salt Formation

  • This compound can react with bases to form carboxylate salts . For example, it can react with sodium hydroxide to form sodium 2-phenoxybenzoate.

    2 Phenoxybenzoic acid+NaOHSodium 2 phenoxybenzoate+H2O\text{2 Phenoxybenzoic acid}+NaOH\rightarrow \text{Sodium 2 phenoxybenzoate}+H_2O

Other Reactions

  • This compound is used as an internal standard in the quantification of pyrethroid metabolites .

  • It can be used as a building block in the synthesis of various heterocyclic compounds .

  • This compound and its derivatives have been investigated for their anticonvulsant activity .

Scientific Research Applications

Environmental Applications

Biodegradation Studies

One notable application of 2-phenoxybenzoic acid is in the study of microbial degradation. Research has identified a bacterial strain, Sphingobium phenoxybenzoativorans, capable of degrading 2-PBA. This strain was isolated from pesticide-contaminated soil and demonstrated the ability to mineralize 2-PBA completely within five days of incubation. The study highlights the potential for using this bacterium in bioremediation efforts to clean up environments contaminated with phenoxy compounds .

Parameter Value
Bacterial Strain Sphingobium phenoxybenzoativorans
Source Pesticide-contaminated soil
Degradation Time 5 days
Optimal Growth Temp 30°C
pH Range for Growth 6.0 - 9.0

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, derivatives of 2-PBA have been synthesized for their potential anticonvulsant activities. Research has shown that certain derivatives exhibit activity as benzodiazepine receptor agonists, which are crucial for treating conditions like anxiety and seizures .

Additionally, studies have explored the synthesis of compounds derived from 2-PBA that can act on specific biological targets, indicating its importance in drug development .

Analytical Applications

Internal Standard in Analytical Chemistry

In analytical chemistry, this compound is frequently used as an internal standard for quantifying pyrethroid metabolites. Its stability and well-defined chemical properties make it ideal for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. For example, it has been utilized in studies assessing the presence of pyrethroid residues in agricultural products, ensuring accurate measurement and analysis of these potentially harmful compounds .

Application Methodology
Quantification HPLC/MS
Use Case Pyrethroid residue analysis
Standard Type Internal Standard

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Properties

The crystal structure of 2-phenoxybenzoic acid is characterized by carboxylic acid inversion dimers linked via O—H⋯O hydrogen bonds, with a dihedral angle of 86.7° between aromatic rings . This contrasts with anthranilic acid derivatives, which exhibit similar dimerization but often display polymorphism due to varied packing arrangements .

Table 1: Structural Comparison of this compound Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Dihedral Angle (°) Hydrogen Bonding
This compound C₁₃H₁₀O₃ 214.22 Phenoxy, carboxylic acid 86.7 Carboxylic acid inversion dimers
3-Methyl-2-(4-methylphenoxy)benzoic acid C₁₅H₁₄O₃ 242.27 Methyl-phenoxy Not reported Similar dimers
Anthranilic acid C₇H₇NO₂ 137.14 Amino, carboxylic acid Variable Polymorphic dimers

Biological Activity

2-Phenoxybenzoic acid (CAS No. 2243-42-7) is an aromatic compound with significant biological activity, particularly in medicinal chemistry and environmental science. Its structure consists of a benzoic acid moiety substituted with a phenoxy group, which influences its chemical reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in various fields.

  • Molecular Formula : C₁₃H₁₀O₃
  • Melting Point : 109.0 - 115.0 °C
  • Appearance : White to pale cream crystalline powder

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives of this compound. For instance, a series of compounds derived from this acid were evaluated for their antiproliferative activities against various cancer cell lines using the MTT assay. Notably, some derivatives exhibited significant cytotoxicity against HepG2 hepatocellular carcinoma cells, demonstrating the ability to induce apoptosis and arrest the cell cycle in the G2/M phase .

CompoundCell Line TestedCytotoxicity Observed
4bHepG2Yes
4cHepG2Yes
4dHepG2Yes

Inhibition of PAI-1

The mechanisms underlying the biological activities of this compound derivatives include:

  • Apoptosis Induction : Compounds like 4d have been shown to activate both intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., G2/M) is a critical mechanism for its antitumor effects .

Environmental Impact and Human Exposure

This compound is also relevant in environmental science as a metabolite associated with pyrethroid insecticide exposure. Studies have measured urinary levels of its derivative, 3-phenoxybenzoic acid (3-PBA), as a biomarker for human exposure to these insecticides. Research indicates that exposure levels vary significantly across different populations and can be linked to adverse health outcomes .

Population GroupMedian Urinary 3-PBA Levels (μg/g creatinine)
Children (1999–2016)0.2 - 4.7
Pregnant Women (1997–2014)0.23 - 1.55
Environmentally Exposed Adults (1999–2017)0.11 - 3.34
Occupationally Exposed Adults (2004–2017)0.43 - 14

Case Studies

  • Antitumor Efficacy : A study investigated the effects of a novel derivative of this compound on various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis.
  • Human Exposure Assessment : A systematic review analyzed urinary concentrations of 3-PBA among pregnant women across different regions, highlighting significant environmental exposure risks associated with agricultural practices.

Q & A

Q. What are the standard methods for synthesizing 2-phenoxybenzoic acid, and how is purity validated?

The Ullmann condensation reaction under microwave irradiation is a widely used method, involving 2-chlorobenzoic acid and phenol derivatives in dry media. This approach achieves high yields (e.g., >95%) and short reaction times. Purity is typically verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For instance, microwave-assisted synthesis minimizes side reactions, ensuring high-quality derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the aromatic rings.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹).
  • Mass spectrometry (e.g., ESI-MS) to validate molecular weight (214.22 g/mol). Computed 3D structural files (e.g., SD files) are also used for molecular docking studies .

Q. What physical properties of this compound are critical for experimental design?

Key properties include:

  • Boiling point : 343.3±25.0°C (relevant for distillation or sublimation).
  • Density : 1.2±0.1 g/cm³ (affects solvent selection).
  • Safety parameters : Flash point (132.0±16.7°C) and vapor pressure (0.0±0.8 mmHg at 25°C) guide handling protocols to avoid inhalation or combustion risks .

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods to prevent inhalation of dust/particulates.
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Store in airtight containers away from ignition sources. Emergency measures include rinsing exposed skin with soap/water and seeking medical attention for respiratory irritation .

Advanced Research Questions

Q. How does microwave irradiation enhance the synthesis of this compound derivatives?

Microwave-assisted Ullmann condensation accelerates reaction kinetics by uniformly heating the reaction mixture, reducing energy consumption and byproduct formation. For example, substituting phenol derivatives with electron-withdrawing groups (e.g., nitro) under microwaves increases reaction efficiency by 30–50% compared to conventional heating .

Q. What mechanistic insights explain this compound’s role in xanthone synthesis?

this compound acts as a precursor in photoredox-catalyzed cyclization. For example, under white LED light, it undergoes decarboxylation to form acyl radicals, which cyclize to yield xanthones (75% yield). Optimizing reaction conditions (e.g., using methylene blue as a photosensitizer) improves cyclization efficiency for six- to eight-membered rings .

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?

Contradictions in analgesic potency (e.g., varying efficacy vs. diclofenac) may arise from:

  • Structural variations : Modifying substituents (e.g., hydrazides) alters binding affinity to COX enzymes.
  • Assay differences : Compare results across multiple models (e.g., formalin test vs. abdominal constriction).
  • Dosage optimization : Conduct dose-response studies to identify effective thresholds .

Q. What strategies improve this compound’s utility as an internal standard in analytical chemistry?

Its stability and predictable retention behavior make it suitable for calibrating LC-MS systems. For example, it is used to quantify pyrethroid metabolites by normalizing peak areas in chromatograms. Pre-column derivatization with diazomethane enhances detection sensitivity in trace analysis .

Q. How is this compound applied in nematicidal research?

Derivatives form salts with organic acids (e.g., 2-acetoxybenzoic acid) to enhance bioavailability against plant-parasitic nematodes. Structure-activity relationship (SAR) studies focus on modifying the phenoxy group to improve soil persistence and non-target organism safety .

Contradiction Analysis & Methodological Challenges

Q. Why do studies report varying yields in Ullmann condensations of this compound?

Discrepancies arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor faster reactions but may increase side products.
  • Catalyst loading : Excess copper(I) iodide can lead to over-halogenation.
    Standardizing reaction conditions (e.g., 150°C, 10 mol% catalyst) improves reproducibility .

Q. What computational tools aid in predicting this compound’s reactivity?

Density functional theory (DFT) calculations model electron distribution in the aromatic ring, predicting sites for electrophilic substitution (e.g., nitration at the para position). Software like Gaussian or ORCA validates these predictions against experimental spectral data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Phenoxybenzoic acid

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